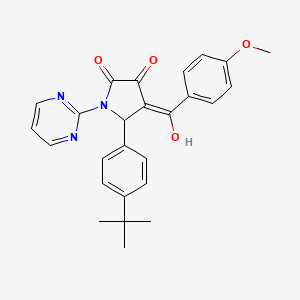
4-methyl-3-(1,2,3,4-tetrahydroisoquinolin-5-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-3-(1,2,3,4-tetrahydroisoquinolin-5-yl)benzoic acid, commonly known as MTIBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MTIBA is a small molecule that belongs to the class of isoquinoline derivatives. In
Wissenschaftliche Forschungsanwendungen
MTIBA has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. MTIBA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. It has also been shown to induce apoptosis in cancer cells, making it a potential chemotherapeutic agent. Additionally, MTIBA has been found to protect against neuronal damage and oxidative stress, making it a promising candidate for the treatment of neurodegenerative diseases.
Wirkmechanismus
The exact mechanism of action of MTIBA is not fully understood, but it is believed to act through multiple pathways. MTIBA has been shown to inhibit the activity of COX-2 by binding to its active site, thereby reducing the production of prostaglandins, which are involved in the inflammatory response. MTIBA has also been found to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. Additionally, MTIBA has been shown to protect against oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Biochemical and Physiological Effects
MTIBA has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that MTIBA inhibits the activity of COX-2, reduces the production of prostaglandins, and induces apoptosis in cancer cells. Additionally, MTIBA has been shown to protect against oxidative stress and neuronal damage. In vivo studies have demonstrated that MTIBA exhibits anti-inflammatory, anti-cancer, and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
MTIBA has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it a useful tool for studying intracellular pathways. Additionally, MTIBA is relatively stable and can be easily synthesized using the Pictet-Spengler reaction. However, MTIBA also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, MTIBA has not been extensively studied in clinical trials, so its safety and efficacy in humans are not well-established.
Zukünftige Richtungen
There are several future directions for the study of MTIBA. One potential direction is the development of MTIBA as a chemotherapeutic agent for the treatment of cancer. Further studies are needed to determine the efficacy and safety of MTIBA in clinical trials. Another potential direction is the study of MTIBA as a neuroprotective agent for the treatment of neurodegenerative diseases. Additionally, the mechanism of action of MTIBA is not fully understood, so further studies are needed to elucidate its intracellular pathways and targets. Finally, the synthesis of MTIBA can be optimized to improve its solubility and bioavailability.
Synthesemethoden
MTIBA can be synthesized using various methods, but the most commonly used method is the Pictet-Spengler reaction. The reaction involves the condensation of an aldehyde or ketone with an amine to form an imine intermediate, which undergoes cyclization to form the desired isoquinoline derivative. The reaction is catalyzed by an acid catalyst and is carried out under mild reaction conditions.
Eigenschaften
IUPAC Name |
4-methyl-3-(1,2,3,4-tetrahydroisoquinolin-5-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-11-5-6-12(17(19)20)9-16(11)15-4-2-3-13-10-18-8-7-14(13)15/h2-6,9,18H,7-8,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHQOPWBZCBXHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)C2=CC=CC3=C2CCNC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2-furoyl)piperidin-3-yl]-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5464689.png)
![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-phenylpropanamide](/img/structure/B5464690.png)
![{1-(5,6-dimethylpyrimidin-4-yl)-4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5464700.png)
![8-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5464712.png)

![N-[4-(N-{5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}ethanehydrazonoyl)phenyl]acetamide](/img/structure/B5464734.png)
![4-[5-(2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B5464739.png)
![(4aS*,8aR*)-6-cyclopentyl-1-[3-(methylthio)propyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5464746.png)
![N-[2-(benzoylamino)-3-phenylacryloyl]valine](/img/structure/B5464753.png)

![N-[1-(3-methoxyphenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5464763.png)
![N-cyclopropyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}carbonyl)pyridin-2-amine](/img/structure/B5464775.png)
![2-(ethoxymethyl)-4-thiomorpholin-4-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5464778.png)
![1-[2-(3-fluorophenyl)ethyl]-2-(6-methoxy-1,3-benzodioxol-5-yl)-1H-imidazole](/img/structure/B5464782.png)